molecular formula C18H23NO4 B13161783 2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid

2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid

Cat. No.: B13161783
M. Wt: 317.4 g/mol
InChI Key: XZJUJUAXYNCBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[420]octane-7-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core for many biologically active compounds . The synthetic route typically starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Chemical Reactions Analysis

2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

8,8-dimethyl-2-phenylmethoxycarbonyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid

InChI

InChI=1S/C18H23NO4/c1-18(2)14(16(20)21)13-9-6-10-19(15(13)18)17(22)23-11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,6,9-11H2,1-2H3,(H,20,21)

InChI Key

XZJUJUAXYNCBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2C1N(CCC2)C(=O)OCC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.